5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 2,5-difluorobenzaldehyde with malononitrile and hydrazine hydrate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,5-difluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2,5-difluorophenyl)-3-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The uniqueness of 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position of the pyrazole ring differentiates it from other similar compounds and influences its reactivity and biological activity.
Properties
IUPAC Name |
5-amino-1-(2,5-difluorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGIQYVXLFKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674593 | |
Record name | 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-86-5 | |
Record name | 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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